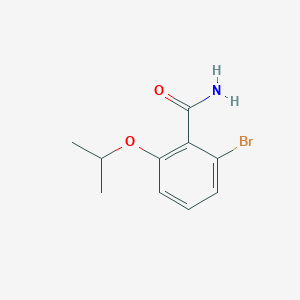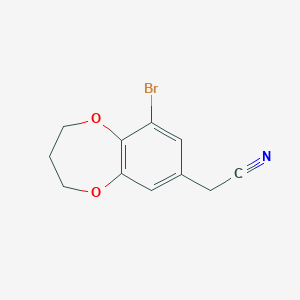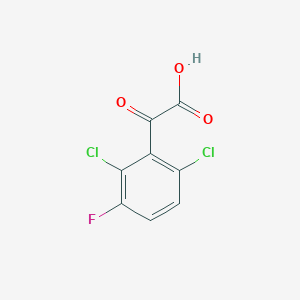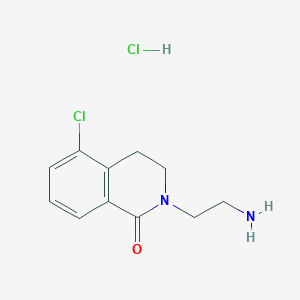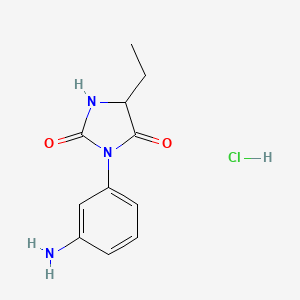
3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione hydrochloride
Vue d'ensemble
Description
The compound “3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione hydrochloride” is a complex organic molecule. It contains an imidazolidine ring, which is a type of heterocycle . The imidazolidine ring is substituted with an aminophenyl group and an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazolidine ring, along with the aminophenyl and ethyl substituents . The presence of the amino group could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. The amino group could act as a nucleophile in various reactions . The imidazolidine ring might also undergo reactions depending on its substitution pattern and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amino group could influence its solubility in water .Applications De Recherche Scientifique
Structure-Activity Relationship Studies
A series of analogs related to 3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione hydrochloride were synthesized to investigate their potential as ERK1/2 substrate-specific inhibitors. These studies revealed that certain modifications in the chemical structure could significantly enhance their biological activities, such as inhibiting cell proliferation and inducing apoptosis, indicating a path for developing new therapeutic agents (Li et al., 2009).
Antimicrobial Activity
Compounds structurally related to 3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione hydrochloride demonstrated promising antimicrobial properties. For instance, the synthesis and evaluation of new imidazothiazole and glycocyamidine derivatives showed significant antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Magd El-Din et al., 2007).
Anticancer and Apoptosis-inducing Activities
Research into derivatives of thiazolidine-2,4-dione, a core component of the chemical structure , has shown that they can inhibit cancer cell growth and angiogenesis by inducing apoptosis. This suggests a potential application in cancer therapy by targeting specific cellular pathways to control cancer cell proliferation and survival (Dawson et al., 2007).
Antihyperglycemic Studies
Some thiazolidine-2,4-dione derivatives have been investigated for their antihyperglycemic properties. These studies suggest that specific structural modifications can lead to compounds with potential antidiabetic actions, indicating the relevance of such compounds in developing new treatments for diabetes (Gutiérrez-Hernández et al., 2019).
Dual Inhibitor of Signaling Pathways
A derivative of thiazolidine-2,4-dione was identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. This discovery points to the potential of such compounds in developing therapies that target multiple pathways involved in diseases like cancer, making them valuable tools for therapeutic interventions (Li et al., 2010).
Propriétés
IUPAC Name |
3-(3-aminophenyl)-5-ethylimidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-2-9-10(15)14(11(16)13-9)8-5-3-4-7(12)6-8;/h3-6,9H,2,12H2,1H3,(H,13,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPZRMZBFNOENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528246.png)
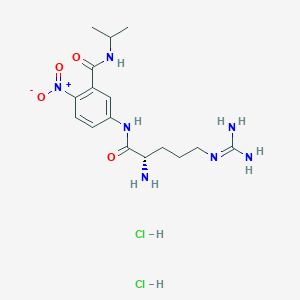

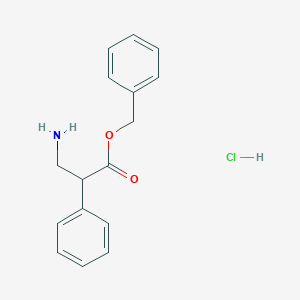
![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)
![3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol](/img/structure/B1528253.png)
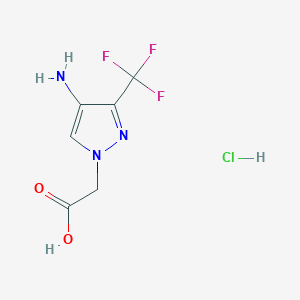
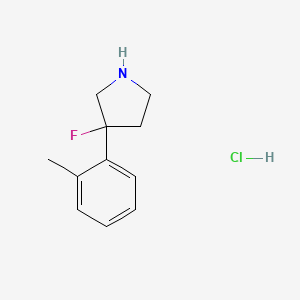
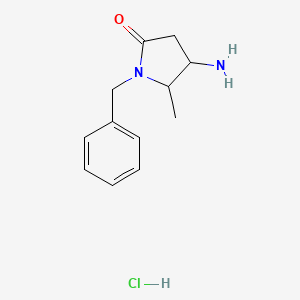
![2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B1528258.png)
